N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide
Description
N-(2-{[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide (CAS: 338404-61-8) is a benzamide derivative featuring a trifluoroacetamide-substituted ethylamine side chain linked to a 2,5-bis(2,2,2-trifluoroethoxy)phenyl core. This compound is structurally distinguished by its dual trifluoroethoxy groups on the aromatic ring and the presence of a trifluoroacetamide moiety, which enhances lipophilicity and metabolic stability . Its synthesis typically involves condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with ethylenediamine derivatives, followed by acetylation with trifluoroacetic anhydride .
Properties
IUPAC Name |
N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F9N2O4/c16-13(17,18)6-29-8-1-2-10(30-7-14(19,20)21)9(5-8)11(27)25-3-4-26-12(28)15(22,23)24/h1-2,5H,3-4,6-7H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWBVEDPZAMCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F9N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide typically involves multiple steps. One common method includes the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroacetyl chloride and ethylenediamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions may require catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism by which N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flecainide (N-(2-Piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)
- Structural Differences : Flecainide replaces the ethylenediamine-trifluoroacetamide side chain with a piperidinylmethyl group. This modification reduces hydrogen-bonding capacity but introduces a rigid cyclic amine, enhancing sodium channel binding affinity .
- Pharmacological Activity : Flecainide is a Class IC antiarrhythmic agent with potent Na+ channel blockade. The piperidine ring facilitates interactions with hydrophobic pockets in cardiac sodium channels, whereas the target compound’s flexible ethylenediamine linker may alter binding kinetics .
- Synthetic Route: Flecainide is synthesized via reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with 2-(aminomethyl)piperidine, differing from the target compound’s multi-step acetylation process .
N-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-N'-(2-piperidyl)methylurea
- Biological Relevance : Urea derivatives exhibit antiarrhythmic activity but may suffer from reduced metabolic stability compared to acetamide analogs due to hydrolytic susceptibility .
Process-Related Impurities (e.g., N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)
- Structural Similarities : These impurities retain the 2,5-bis(trifluoroethoxy)phenyl core but vary in the amine substituent (e.g., pyridinylmethyl instead of ethylenediamine).
- Impact : Such impurities highlight the need for stringent reaction control during synthesis. For example, incomplete acetylation or side reactions with alternative amines can yield structurally similar byproducts .
Physicochemical and Crystallographic Comparisons
Spectral Properties
- IR Spectroscopy : The target compound’s −NH stretch (formamido and trifluoroacetamide) is expected near 3300–3400 cm⁻¹, akin to related benzamides (e.g., 3398 cm⁻¹ for −NH in ) .
- NMR : The trifluoroethoxy groups produce distinct ¹⁹F NMR signals at δ −70 to −75 ppm, consistent with analogs like Flecainide .
Crystallographic Analysis
- Intermolecular Interactions : Trifluoroacetamide-containing compounds (e.g., ) exhibit N-H⋯O and C-H⋯F interactions, stabilizing crystal lattices. The target compound’s structure likely features similar packing, influenced by the trifluoroacetamide’s electronegativity .
- Conformational Flexibility : The ethylenediamine linker introduces rotational freedom, contrasting with Flecainide’s rigid piperidine ring. This flexibility may affect bioavailability and membrane permeability .
Biological Activity
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C17H20F6N2O3
- Molecular Weight : 414.3427 g/mol
- CAS Registry Number : 54143-55-4
- IUPAC Name : this compound
The compound features a trifluoroacetamide group and a bis(trifluoroethoxy)phenyl moiety which contribute to its unique chemical behavior and biological activity.
Synthesis
The synthesis of compound 1 typically involves the following steps:
- Formation of the 2,5-bis(trifluoroethoxy)phenyl moiety through etherification reactions.
- Condensation with formamide derivatives to introduce the formamido group.
- Final acylation to attach the trifluoroacetamide group.
These reactions are often monitored using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure of the synthesized compound.
Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives containing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. For instance:
- A study evaluated various thiazolidin-4-one derivatives linked to this moiety against glioblastoma cell lines (LN229). The results indicated that specific derivatives showed significant cytotoxic effects and induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
Anti-Diabetic Activity
In addition to its anticancer properties, compounds similar to compound 1 have demonstrated potential anti-diabetic effects:
- Research involving a series of synthesized oxadiazole derivatives indicated that certain compounds significantly reduced glucose levels in genetically modified diabetic models (Drosophila melanogaster), suggesting a promising avenue for diabetes treatment .
Case Studies
- Cytotoxicity Assessment :
| Compound | IC50 (µM) | Apoptotic Effect (%) |
|---|---|---|
| Compound 5b | 15.3 | 75% |
| Compound 5e | 10.7 | 85% |
| Control | >50 | 10% |
- Molecular Docking Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
